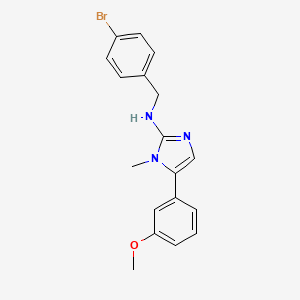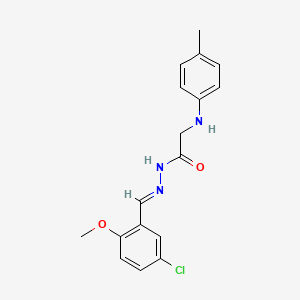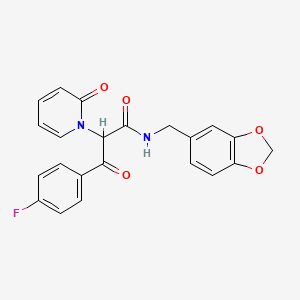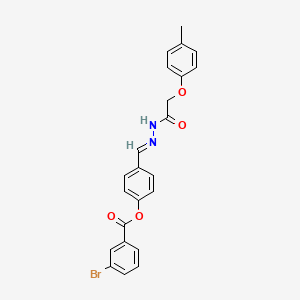![molecular formula C28H56N2O4 B15019086 octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate](/img/structure/B15019086.png)
octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate: is a synthetic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate typically involves the reaction of octylamine with a decyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the carbamate, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Substitution: The alkyl chains can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Hydrolysis: Octylamine and decanol.
Oxidation: Corresponding oxides or other oxidation products.
Substitution: Substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology: In biological research, this compound may be used to study the interactions of carbamates with biological molecules. It can serve as a model compound to investigate the mechanisms of action of carbamate-based drugs and pesticides.
Medicine: In medicine, carbamates are known for their potential therapeutic applications. This compound may be explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound can be used as a surfactant, emulsifier, or stabilizer. Its long alkyl chains and carbamate groups make it suitable for use in formulations requiring specific surface-active properties.
Mechanism of Action
The mechanism of action of octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
Octyl glucoside: A nonionic surfactant used to solubilize membrane proteins.
Decyl glucoside: Another nonionic surfactant with similar applications.
Lauryl glucoside: A surfactant with a longer alkyl chain, used in personal care products.
Uniqueness: Octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate is unique due to its specific structure, which combines long alkyl chains with carbamate functional groups. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C28H56N2O4 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
octyl N-[10-(octoxycarbonylamino)decyl]carbamate |
InChI |
InChI=1S/C28H56N2O4/c1-3-5-7-9-17-21-25-33-27(31)29-23-19-15-13-11-12-14-16-20-24-30-28(32)34-26-22-18-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
JXPLTDYVIWSARF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NCCCCCCCCCCNC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B15019005.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15019017.png)
![1,3-dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15019018.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B15019020.png)
![3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B15019021.png)
![N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide](/img/structure/B15019022.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15019023.png)

![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15019041.png)

![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
